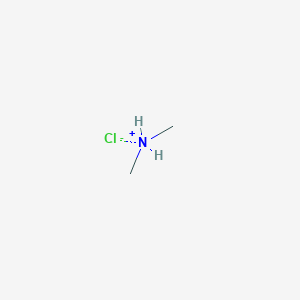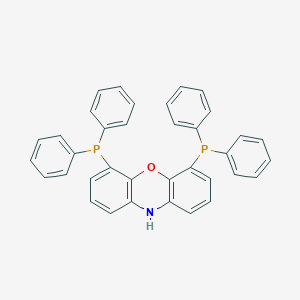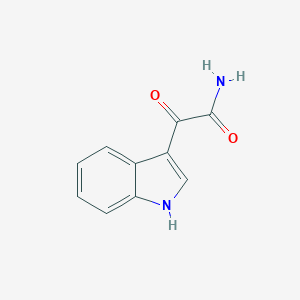![molecular formula C11H18N2OS B122255 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one CAS No. 157439-33-3](/img/structure/B122255.png)
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one, also known as SP-10, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is synthesized through a unique method and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one is not fully understood. However, it is believed that it acts on the GABAergic system, which is responsible for the regulation of neuronal excitability. 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has been shown to enhance the activity of GABAergic neurons, leading to a decrease in neuronal excitability and the prevention of seizures.
Effets Biochimiques Et Physiologiques
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that plays a key role in the regulation of neuronal excitability. 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter that can cause seizures when present in high levels.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an interesting subject for research. 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has also shown promising results in preclinical studies, making it a potential candidate for further development. However, the synthesis of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one is a complex process that requires careful handling of reagents and precise reaction conditions. This can make it difficult to produce large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for the research of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one. One area of interest is the development of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one as a potential treatment for neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is the investigation of the biochemical and physiological effects of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one on the brain. Further research is also needed to determine the optimal dosage and administration of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one for therapeutic use.
Conclusion:
In conclusion, 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one, or 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one, is a novel compound that has shown promising results in scientific research applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, and has a significant effect on the central nervous system. While the synthesis of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one is a complex process, it has several advantages for lab experiments. Future research is needed to determine the potential therapeutic use of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one and to investigate its biochemical and physiological effects on the brain.
Méthodes De Synthèse
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one is synthesized through a multistep process that involves the reaction of piperidin-2-one with thioacetic acid. This reaction results in the formation of 1-(2-Acetylthiophenyl)piperidin-2-one, which is then reacted with formaldehyde and piperidine to produce 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one. The synthesis of 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one is a complex process that requires careful handling of reagents and precise reaction conditions.
Applications De Recherche Scientifique
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has shown promising results in scientific research applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one has also been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
Numéro CAS |
157439-33-3 |
|---|---|
Nom du produit |
1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one |
Formule moléculaire |
C11H18N2OS |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
1-[(2-sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one |
InChI |
InChI=1S/C11H18N2OS/c14-10-5-1-3-7-12(10)9-13-8-4-2-6-11(13)15/h1-9H2 |
Clé InChI |
KNEGNBMFJPLFLX-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C1)CN2CCCCC2=S |
SMILES canonique |
C1CCN(C(=O)C1)CN2CCCCC2=S |
Synonymes |
2-Piperidinone, 1-[(2-thioxo-1-piperidinyl)methyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



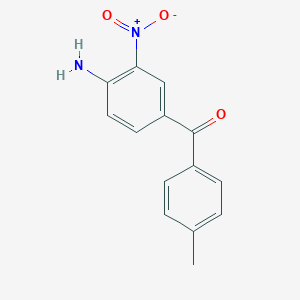
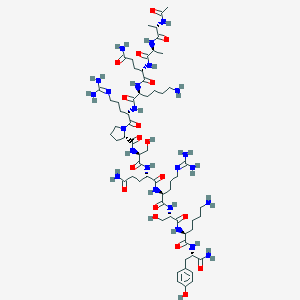
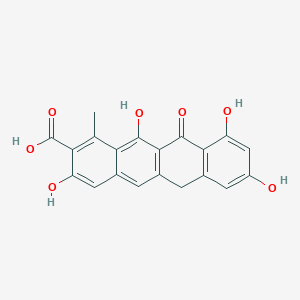
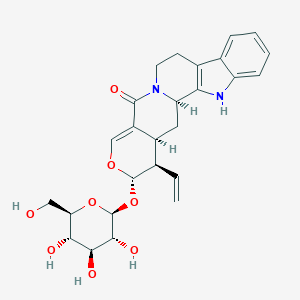
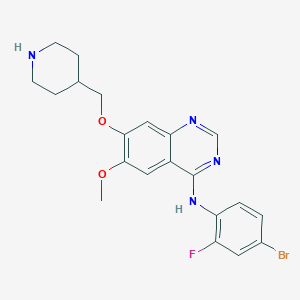

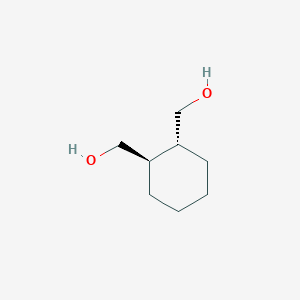
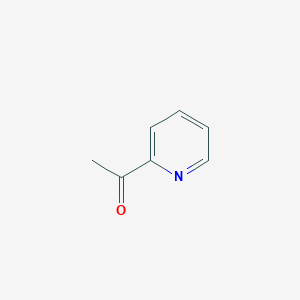
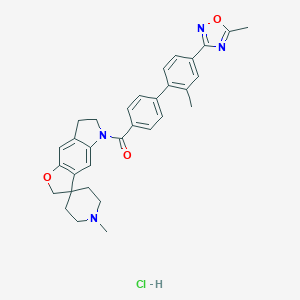
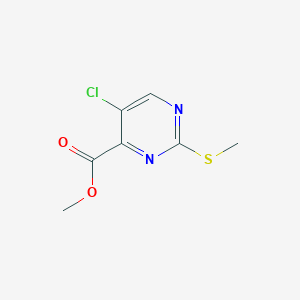
![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)
